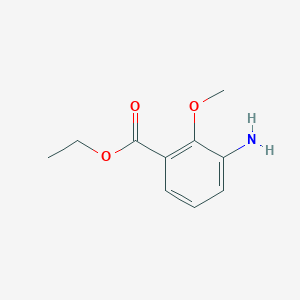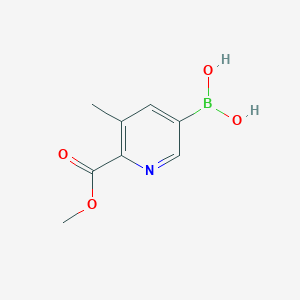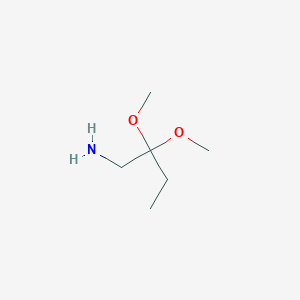
2,2-Dimethoxybutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxybutan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is particularly interesting due to its unique structure, which includes two methoxy groups attached to the second carbon of a butane chain, and an amine group attached to the first carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxybutan-1-amine can be achieved through several methods. One common approach involves the reaction of 2,2-Dimethoxybutane with ammonia or an amine under specific conditions. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity starting materials and catalysts is crucial to minimize impurities and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethoxybutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents or other nucleophiles can be used to substitute the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce simpler amines .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxybutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals
Wirkmechanismus
The mechanism by which 2,2-Dimethoxybutan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethoxypropane: Similar in structure but lacks the amine group.
2,2-Dimethoxyethanamine: Similar but with a shorter carbon chain.
2,2-Dimethoxybutane: Lacks the amine group, making it less reactive in certain contexts
Uniqueness
2,2-Dimethoxybutan-1-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds .
Eigenschaften
Molekularformel |
C6H15NO2 |
|---|---|
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
2,2-dimethoxybutan-1-amine |
InChI |
InChI=1S/C6H15NO2/c1-4-6(5-7,8-2)9-3/h4-5,7H2,1-3H3 |
InChI-Schlüssel |
DAHLGHZXTGMQTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


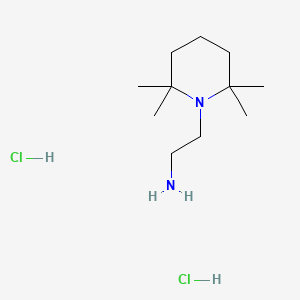
![3-[(4-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13477312.png)
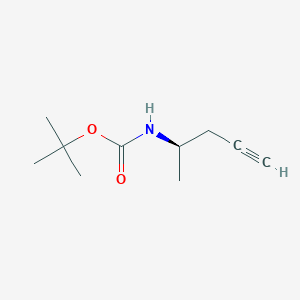
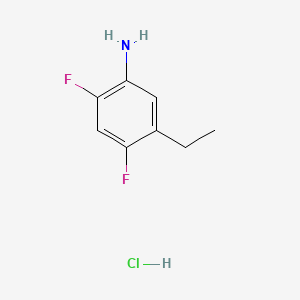
![tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate](/img/structure/B13477329.png)
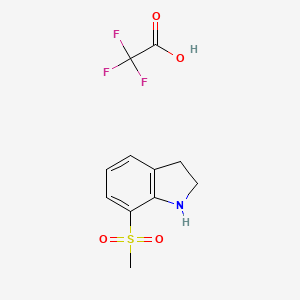
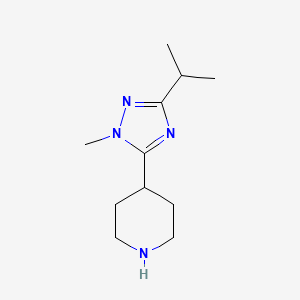
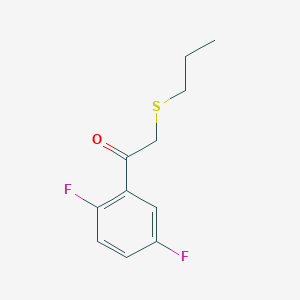
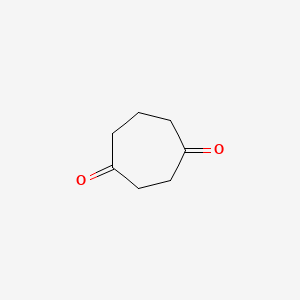
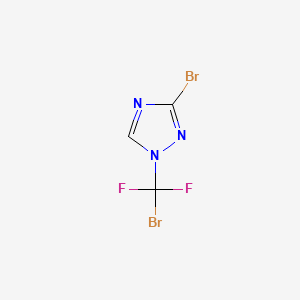
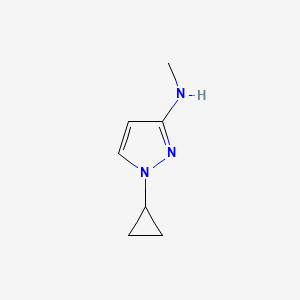
![4-[(3-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13477371.png)
